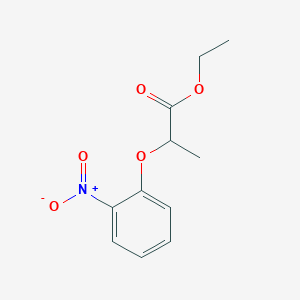

Ethyl 2-(2-nitrophenoxy)propanoate

Description

Contextualization of Phenoxy and Propanoate Ester Architectures in Organic Synthesis

Phenoxypropanoic acid derivatives are a well-established class of compounds, notably used as intermediates in the synthesis of high-efficiency herbicides. google.com These compounds are valued for their high selectivity and broad-spectrum activity. google.com The propanoate ester moiety, a common feature in organic chemistry, is found in various natural and synthetic compounds. Ethyl propanoate, for instance, is a versatile solvent and an intermediate in the production of pharmaceuticals and other chemicals. patsnap.compatsnap.com The reactivity and structural role of propanoate esters make them valuable building blocks in organic synthesis. patsnap.com

Significance of Nitrophenyl Moieties in Synthetic Methodologies and Chemical Biology

The nitro group is a powerful electron-withdrawing group that significantly influences the electronic properties and polarity of a molecule. nih.govresearchgate.net This feature makes nitrophenyl moieties crucial in both synthetic methodologies and chemical biology. nih.gov In organic synthesis, the nitro group can be readily converted into other functional groups like amines, which are essential for creating a wide range of N-containing compounds, including pharmaceuticals and agrochemicals. researchgate.net In the realm of chemical biology, the nitro group is recognized as a pharmacophore in numerous bioactive molecules, exhibiting a wide spectrum of activities, including antimicrobial and anticancer properties. nih.govacs.orgresearchgate.net The interaction of the nitro group with biological targets, such as proteins and enzymes, is an area of active investigation. nih.gov For example, p-nitrophenyl esters are utilized to study enzyme mechanisms and have the potential to expand the range of possible enzymatic reactions. nih.gov

Research Impetus and Academic Contributions of Ethyl 2-(2-nitrophenoxy)propanoate Studies

Research into this compound is driven by the potential to create novel compounds with specific biological activities or material properties. The synthesis of related compounds, such as ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate, has been explored for the preparation of new heterocyclic systems like 1,4-benzoxazines. researchgate.net Studies on similar structures, like fenoxaprop-p-ethyl, a well-known herbicide, highlight the practical applications of this class of molecules. researchgate.net The academic contribution of such studies lies in the development of new synthetic routes and the understanding of structure-activity relationships, which can guide the design of future functional molecules.

Overview of Research Directions: From Synthesis to Advanced Applications

The research trajectory for this compound and related compounds begins with fundamental synthetic studies. This includes optimizing reaction conditions and exploring the use of different starting materials to achieve efficient and selective synthesis. researchgate.netmdpi.com Following successful synthesis, research often moves towards investigating the compound's physicochemical properties and potential applications. Given the known bioactivity of nitrophenyl compounds, a significant research direction is the exploration of its biological properties, such as potential antimicrobial or anticancer activities. nih.govresearchgate.net Furthermore, the unique electronic properties conferred by the nitrophenyl group could lead to applications in materials science, for example, in the development of novel functional materials.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 13212-56-1 |

| Linear Formula | C11H13NO5 |

Note: Analytical data for this specific product is not extensively collected by all suppliers, and buyers may need to confirm its identity and purity. sigmaaldrich.com

Properties

IUPAC Name |

ethyl 2-(2-nitrophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-3-16-11(13)8(2)17-10-7-5-4-6-9(10)12(14)15/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBPNCZBAGRYQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303441 | |

| Record name | ethyl 2-(2-nitrophenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13212-56-1 | |

| Record name | NSC158348 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(2-nitrophenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Studies of Chemical Transformations Involving Ethyl 2 2 Nitrophenoxy Propanoate

Reactivity of the Nitro Group in Ethyl 2-(2-nitrophenoxy)propanoate

The nitro group is a strong electron-withdrawing group that significantly influences the chemical properties of the aromatic ring and is itself susceptible to a variety of transformations.

Reductive Transformations of the Nitro Moiety to Amino and Related Functions

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis. acs.org This process typically involves a six-electron reduction that proceeds through nitroso and hydroxylamino intermediates. nih.gov A wide array of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Commonly used methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like Raney Ni, and metal-acid systems. masterorganicchemistry.com For a molecule like this compound, chemoselective reduction of the nitro group without affecting the ester functionality is a key consideration.

The conversion of the nitro group to an amine drastically alters the electronic properties of the aromatic ring, transforming it from an electron-deficient to an electron-rich system. This change converts the substituent from a deactivating, meta-directing group to a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. masterorganicchemistry.com

The reduction of nitro compounds can be catalyzed by a variety of enzymes known as nitroreductases. nih.gov These enzymes can facilitate the transfer of electrons to the nitro group, leading to its reduction. nih.gov

Influence of the Nitro Group on Aromatic Ring Reactivity

The presence of the electron-withdrawing nitro group has a profound effect on the reactivity of the aromatic ring in this compound. This group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by withdrawing electron density, making it less nucleophilic. nih.gov The deactivating effect is most pronounced at the ortho and para positions relative to the nitro group. nih.gov Consequently, electrophilic attack is directed primarily to the meta positions. nih.gov

Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. While the provided search results focus on the influence of the nitro group on the reactivity of aromatic halogens, the underlying principles are applicable. rsc.orgrsc.org The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby lowering the activation energy for the substitution reaction.

Reactivity of the Ester Functionality in this compound

The ester group in this compound is another key site for chemical transformations, including hydrolysis and transesterification.

Hydrolysis Kinetics and Mechanisms

Ester hydrolysis is a well-studied reaction that can be catalyzed by either acid or base. In the context of a related compound, ethyl propanoate, its saponification (base-catalyzed hydrolysis) serves as a model for understanding ester hydrolysis kinetics. patsnap.com The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol. The progress of such reactions can be monitored by techniques like titration, spectrophotometry, or conductometry to determine the reaction order and rate constants. patsnap.com

The rate of hydrolysis is influenced by temperature, with higher temperatures generally leading to faster reaction rates. patsnap.com The presence of the electron-withdrawing nitro group on the aromatic ring in this compound would be expected to influence the electronic environment of the ester group, though the extent of this influence through the ether linkage would need to be experimentally determined.

Transesterification and Alcoholysis Pathways

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by acids or bases. masterorganicchemistry.compatsnap.com In a base-catalyzed transesterification, an alkoxide acts as a nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com For this compound, reacting it with a different alcohol in the presence of a suitable catalyst would lead to a new ester and ethanol (B145695). The reaction is typically reversible, and using a large excess of the reactant alcohol can drive the equilibrium towards the desired product. mdpi.com

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by an alcohol. masterorganicchemistry.com The choice of catalyst and reaction conditions, such as temperature and the use of microwave assistance, can significantly affect the rate and yield of the transesterification process. patsnap.com

Reactivity of the Ether Linkage in this compound

Ethers are generally considered to be relatively unreactive functional groups, which makes them useful as solvents for many organic reactions. libretexts.orgnoaa.gov However, the carbon-oxygen bond of an ether can be cleaved under harsh conditions, typically in the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). chemistry.coachlibretexts.org

For an aryl alkyl ether like this compound, acidic cleavage would involve protonation of the ether oxygen. libretexts.org The subsequent nucleophilic attack by a halide ion would occur at the less sterically hindered alkyl carbon, leading to the formation of a phenol (B47542) and an alkyl halide. libretexts.org In this specific case, the products would be 2-nitrophenol (B165410) and ethyl halide. Cleavage of the bond between the oxygen and the aromatic ring is disfavored because it would require a nucleophilic attack on an sp2-hybridized carbon. libretexts.org

The reactivity of the ether linkage is generally low under neutral or basic conditions. youtube.com

Cleavage Reactions and Their Selectivity

The cleavage of the ether and ester bonds in this compound can be achieved under various conditions, with the selectivity of the cleavage being highly dependent on the reagents and reaction mechanism.

Acid-Catalyzed Cleavage:

Under strong acidic conditions, such as with hydroiodic acid (HI) or hydrobromic acid (HBr), the ether linkage is susceptible to cleavage. libretexts.orgwikipedia.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol. masterorganicchemistry.comlongdom.org The subsequent nucleophilic attack by the halide ion can proceed via either an S(_N)1 or S(_N)2 mechanism, contingent on the structure of the alkyl groups. wikipedia.orglongdom.org Given that the ether oxygen is connected to a secondary carbon of the propanoate moiety and an sp-hybridized carbon of the aromatic ring, the cleavage will preferentially occur at the alkyl-oxygen bond. This is because nucleophilic attack on an aromatic carbon is disfavored. libretexts.org The ester group can also undergo hydrolysis under acidic conditions, a reversible process that yields a carboxylic acid and an alcohol. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis:

The ester functionality is readily hydrolyzed under basic conditions, such as in the presence of sodium hydroxide. This reaction, known as saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism to yield the corresponding carboxylate salt and alcohol. chemguide.co.ukchemistrysteps.com The ether linkage is generally stable under these conditions.

| Reagent/Condition | Bond Cleaved | Products | Mechanism |

| Strong Acid (e.g., HI, HBr) | Aryl-Alkyl Ether & Ester | 2-Nitrophenol, Ethyl 2-halopropanoate, Propanoic acid, Ethanol | S(_N)1/S(_N)2 (Ether), Acid-catalyzed hydrolysis (Ester) |

| Dilute Base (e.g., NaOH) | Ester | Sodium 2-(2-nitrophenoxy)propanoate, Ethanol | Saponification |

Rearrangement Pathways Involving the Phenoxy Moiety

The 2-nitrophenoxy moiety in this compound can participate in intramolecular rearrangement reactions, most notably the Smiles rearrangement. This reaction involves an intramolecular nucleophilic aromatic substitution where a nucleophilic atom attacks the aromatic ring, displacing the ether oxygen. wikipedia.org The presence of the electron-withdrawing nitro group in the ortho position is crucial for activating the aromatic ring towards this type of attack. wikipedia.org The reaction typically proceeds through a spirocyclic intermediate known as a Meisenheimer complex.

Nucleophilic Substitution Reactions of this compound and its Analogs

The electron-deficient nature of the nitrophenoxy ring, a consequence of the powerful electron-withdrawing nitro group, renders this compound susceptible to nucleophilic aromatic substitution (S(_N)Ar). wikipedia.orgnih.gov In these reactions, a nucleophile replaces a leaving group on the aromatic ring. For S(_N)Ar to occur, the ring must be activated by strongly electron-withdrawing groups, and the nitro group at the ortho position effectively serves this purpose. wikipedia.org

Studies on analogous compounds, such as 4-nitrophenyl benzoates, have shown that these reactions can be sensitive to the nature of the nucleophile and the substituents on the aromatic ring. The reaction rate is influenced by the basicity and polarizability of the attacking nucleophile. nih.gov For instance, reactions of various O-aryl thionobenzoates with azide (B81097) and cyanide ions have demonstrated that highly polarizable nucleophiles can exhibit enhanced reactivity. nih.gov

Electrophilic Aromatic Substitution on the Nitrophenoxy Ring

The nitrophenoxy ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro group. libretexts.orgyoutube.com This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles. libretexts.org

The nitro group is a meta-directing group. libretexts.orgyoutube.com This directing effect arises because the deactivation is most pronounced at the ortho and para positions relative to the nitro group, making the meta position the least deactivated and thus the most favorable site for electrophilic attack. libretexts.org The ether linkage, being an ortho, para-director, will have a competing effect. However, the strong deactivating and meta-directing influence of the nitro group is expected to dominate the regioselectivity of any potential electrophilic aromatic substitution reactions. For example, in the nitration of nitrobenzene, the incoming nitro group is directed to the meta position. libretexts.org Halogenation reactions on deactivated rings also follow this directing effect. youtube.comlibretexts.org

| Substituent | Activating/Deactivating | Directing Effect |

| -NO(_2) | Strongly Deactivating | Meta |

| -OR (Ether) | Activating | Ortho, Para |

Radical and Photochemical Reactivity of this compound

The presence of the nitroaromatic system in this compound suggests a rich photochemical and radical reactivity profile. The environmental impact of photo-initiated reactions of similar compounds like ethyl propanoate has been noted, leading to the formation of secondary organic aerosols. patsnap.com

Radical addition reactions have been studied for related compounds. For instance, the addition of ethyl cyanoacetate (B8463686) to conjugated olefins can be initiated by radicals. rsc.org

The photochemical behavior of 2-nitrobenzyl compounds, which share the core structural motif, has been a subject of interest. These compounds are known to undergo photo-initiated reactions. patsnap.com While specific studies on the radical and photochemical reactivity of this compound are not extensively detailed in the provided context, the known reactivity of related structures suggests potential for similar transformations.

Role and Applications of Ethyl 2 2 Nitrophenoxy Propanoate As a Synthetic Intermediate

Ethyl 2-(2-nitrophenoxy)propanoate in the Construction of Heterocyclic Systems

While direct literature detailing the use of this compound for constructing heterocyclic systems is not extensively documented, the strategic placement of its functional groups suggests significant potential. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions. For instance, intramolecular condensation between the newly formed amino group and the ester moiety could theoretically lead to the formation of lactams. Furthermore, derivatives of quinoxalinyloxy phenoxy propanoic acid, which share the core phenoxypropanoic acid structure, have been synthesized and utilized in creating complex heterocyclic moieties with significant biological activity. scispace.com The synthesis of these compounds often involves the condensation of a heterocyclic halide with a hydroxyphenoxy propanoic acid derivative, a pathway that could be adapted for this compound. scispace.com

Utilization of this compound as a Precursor for Pharmaceutical and Agrochemical Intermediates

The structural backbone of this compound is closely related to the aryloxyphenoxypropionate (APP) class of compounds, which are well-known for their herbicidal properties. evitachem.com Many APP herbicides, such as Fenoxaprop-p-ethyl, function by inhibiting the acetyl-coenzyme A carboxylase (ACCase) enzyme in grasses. evitachem.comresearchgate.net The synthesis of these agrochemicals often involves the coupling of a substituted phenol (B47542) with a propanoate derivative. scispace.com this compound, with its phenoxypropanoate core, represents a key structural motif found in this class of herbicides.

In the pharmaceutical realm, the nitrophenyl moiety is a common precursor for generating amine-containing intermediates. For example, the reduction of ethyl p-nitrophenoxy acetate (B1210297) using an iron/ammonium (B1175870) chloride system is an efficient method for producing ethyl-2-(4-aminophenoxy) acetate, a building block for novel dual hypoglycemic agents. mdpi.com This same reductive strategy could be applied to this compound to generate its amino-substituted counterpart, opening pathways for its incorporation into a wide array of biologically active molecules. The parent compound, ethyl propanoate, is itself recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. patsnap.compatsnap.com

Table 1: Structurally Related Herbicides and Their Target

| Compound Name | Structural Family | Primary Application/Target | Reference |

|---|---|---|---|

| ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate | Aryloxyphenoxypropionate (APP) | Herbicide (ACCase inhibitor) | evitachem.com |

| Fenoxaprop-p-ethyl | Aryloxyphenoxypropionate (APP) | Post-emergence herbicide for grass weeds | researchgate.net |

| Ethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoate | Heterocyclicoxy phenoxy propanoic acid | Selective herbicide against grass weeds | scispace.com |

| Diclofop-methyl | Aryloxyphenoxypropionate (APP) | Herbicide (ACCase inhibitor) | evitachem.com |

Application of the 2-Nitrophenoxy Moiety within this compound as a Protecting Group

A protecting group is a chemical entity that is temporarily introduced to a functional group to prevent it from reacting during a chemical transformation elsewhere in the molecule. wikipedia.orgorganic-chemistry.org The 2-nitrophenoxy group, a key feature of the title compound, belongs to the well-established family of o-nitrobenzyl-based protecting groups. scholasticahq.com These groups are prized for their stability under a range of conditions and their selective removal through specific triggers, most notably light. wikipedia.orgorganic-chemistry.org

The fundamental structure of 2-nitrophenoxy compounds serves as a scaffold for developing new and improved protecting groups. Research has focused on modifying this core to fine-tune its properties. For example, the [2-(2-nitrophenyl)propoxy]carbonyl (NPPOC) group was developed as a highly efficient photolabile protecting group for hydroxyl functions in nucleosides, demonstrating the adaptability of the 2-nitrophenylpropyl skeleton. researchgate.net Further modifications, such as adding substituents to the phenyl ring or side chain, can significantly alter the rate of photocleavage. researchgate.net Other novel nitro-containing protecting groups, such as nitrodibenzofuran (NDBF) for thiols and 5-chloro-8-nitro-1-naphthoyl (NNap) for amines, highlight the ongoing innovation in this area, demonstrating a trend towards creating highly specialized and efficient protecting groups based on a nitroaromatic core. acs.orgacs.org

The primary utility of the 2-nitrophenoxy moiety lies in its function as a photolabile protecting group (PPG), also known as a "caged" group. wikipedia.org

Photolabile Cleavage: Upon irradiation with UV light (typically in the 250-365 nm range), the ortho-nitrobenzyl system undergoes an intramolecular hydrogen abstraction by the excited nitro group. scholasticahq.comwikipedia.orguni-konstanz.de This process, often described as a Norrish Type II reaction, generates a transient aci-nitro intermediate. wikipedia.orguni-konstanz.de This intermediate then rearranges to release the protected functional group, along with a 2-nitrosobenzaldehyde byproduct. researchgate.net The efficiency and pathway of this cleavage can be influenced by solvent conditions; for related 2-(2-nitrophenyl)ethyl systems, basic conditions favor a β-elimination pathway that releases the desired compound, while other conditions might lead to the formation of a stable nitroso product without cleavage. uni-konstanz.deresearchgate.net This light-triggered deprotection allows for high spatial and temporal control over chemical reactions, which is invaluable in fields like peptide synthesis and the creation of biochips. researchgate.netacs.org

Chemically Cleavable Strategies: In addition to photolysis, the 2-nitrophenoxy group can be cleaved under specific chemical conditions. The most common method involves the reduction of the nitro group to an amine. For the closely related (2-nitrophenyl)acetyl (NPAc) protecting group, this reduction is typically achieved using zinc dust and ammonium chloride (Zn/NH₄Cl). acs.orgnih.gov The resulting aminophenyl derivative is unstable and readily cleaves, releasing the protected hydroxyl group. This method is orthogonal to many other common protecting groups, meaning it can be removed selectively without affecting silyl, Fmoc, or benzyl (B1604629) ethers. acs.orgnih.gov

Table 2: Comparison of Related Photolabile Protecting Groups (PPGs)

| Protecting Group | Abbreviation | Typical Cleavage Method | Key Features | Reference |

|---|---|---|---|---|

| o-Nitrobenzyl | NB | UV Light (photolysis) | One of the most common and versatile PPGs for many functional groups. | scholasticahq.com |

| [2-(2-Nitrophenyl)propoxy]carbonyl | NPPOC | UV Light (photolysis) | High photolysis quantum yield; used for creating microarrays of oligonucleotides. | scholasticahq.comresearchgate.net |

| Nitrodibenzofuran | NDBF | UV Light (photolysis) | Superior to other groups for thiol caging; high cleavage efficiency without side reactions. | acs.org |

| p-Hydroxyphenacyl | pHP | UV Light (photolysis) | Reacts via a rapid photo-Favorskii rearrangement; high quantum yields. | wikipedia.org |

Strategic Integration of this compound into Complex Natural Product Synthesis

The synthesis of complex natural products often requires intricate strategies involving the selective protection and deprotection of multiple functional groups. wikipedia.org While there are no specific, documented examples of this compound in the total synthesis of a natural product within the searched literature, its inherent properties make it a potentially valuable tool. The chiral center at the C2 position of the propanoate chain could be used to introduce stereochemistry, while the 2-nitrophenoxy group offers a robust protecting group that can be removed orthogonally via photolysis or chemical reduction. wikipedia.orgacs.org This dual functionality would allow chemists to mask a hydroxyl or phenol group while performing other transformations on a complex scaffold, and then unveil it at a strategic point in the synthesis without disturbing other sensitive parts of the molecule. wikipedia.orguchicago.edu

Contributions of this compound to Material Science Applications (e.g., polymer precursors)

The application of this compound in material science is an emerging area with significant potential, primarily linked to the photolabile nature of the 2-nitrophenoxy group. While the parent compound, ethyl propanoate, is used as a solvent or precursor in some polymer syntheses, the functional nitro-containing derivative offers more advanced possibilities. patsnap.compatsnap.com

By incorporating this compound as a monomer or as a modifying agent onto a polymer backbone, it is possible to create light-sensitive materials. For instance, the NDBF protecting group, which is structurally analogous, has been suggested for the development of light-sensitive biomaterials. acs.org Irradiation of such a material could cleave the 2-nitrophenoxy group, changing the polymer's properties, such as its solubility, hydrophilicity, or ability to bind to other molecules. This could be harnessed for applications in photolithography, surface patterning, or the controlled release of substances from a polymer matrix. Furthermore, related propanoate structures have been used as Reversible Addition-Fragmentation chain Transfer (RAFT) agents, which are crucial for controlling polymer growth in modern polymer synthesis. polymersource.ca

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 2 Nitrophenoxy Propanoate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For Ethyl 2-(2-nitrophenoxy)propanoate, a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by two-dimensional NMR techniques, would provide definitive structural confirmation.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the propanoate backbone, and the 2-nitrophenyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro group and the ester functionality.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (4H) | 7.0 - 8.0 | m | - |

| CH (1H) | 4.8 - 5.0 | q | ~7.0 |

| CH₂ (2H) | 4.1 - 4.3 | q | ~7.1 |

| CH₃ (propanoate) | 1.6 - 1.8 | d | ~7.0 |

| CH₃ (ethyl) | 1.2 - 1.4 | t | ~7.1 |

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are predicted based on the electronic environment of each carbon.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 170 - 175 |

| C-O (aromatic) | 150 - 155 |

| C-NO₂ (aromatic) | 140 - 145 |

| Aromatic CH | 115 - 135 |

| CH-O | 75 - 80 |

| O-CH₂ | 60 - 65 |

| CH₃ (propanoate) | 15 - 20 |

| CH₃ (ethyl) | 10 - 15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

Two-dimensional (2D) NMR experiments would be instrumental in confirming the assignments made from the 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. Key expected correlations include the coupling between the CH and CH₃ protons of the propanoate moiety, and between the CH₂ and CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for identifying the connectivity of the different fragments. For instance, correlations would be expected between the CH proton of the propanoate and the carbonyl carbon, as well as the aromatic carbon attached to the ether oxygen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in confirming the ortho substitution pattern on the aromatic ring by showing through-space interactions between the protons on the aromatic ring and the protons of the propanoate side chain.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the confirmation of the elemental formula C₁₁H₁₃NO₅. The predicted monoisotopic mass for this compound is 239.0794 Da. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. This provides valuable information about the compound's structure.

Predicted Fragmentation Pathway:

A plausible fragmentation pathway would involve the initial loss of the ethyl group (-29 Da) or the ethoxy group (-45 Da) from the ester functionality. Another likely fragmentation would be the cleavage of the ether bond, leading to the formation of a 2-nitrophenoxide ion (m/z 138) and the corresponding ethyl propanoate cation. Further fragmentation of the aromatic ring, including the loss of NO₂ or CO, could also be observed.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to study its electronic transitions, respectively.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| C=O (ester) | 1735 - 1750 | Stretching |

| N=O (nitro group) | 1520 - 1560 and 1340 - 1380 | Asymmetric and Symmetric Stretching |

| C-O-C (ether) | 1200 - 1275 and 1000 - 1100 | Asymmetric and Symmetric Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum is determined by the electronic transitions within the molecule. The 2-nitrophenoxy chromophore is expected to exhibit characteristic absorption bands. The presence of the nitro group and the phenoxy ether linkage will influence the position and intensity of these bands. It is anticipated that there will be absorptions corresponding to π → π* transitions of the aromatic ring and n → π* transitions involving the nitro and carbonyl groups.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

Detailed crystallographic data for the solid-state structure of this compound is not extensively available in the public domain based on current research. However, analysis of related compounds allows for a theoretical discussion of the expected structural features.

Analysis of Molecular Conformation and Stereochemistry

In the solid state, the molecule's conformation is likely to be a compromise between minimizing steric hindrance and maximizing favorable intramolecular interactions. The orientation of the nitro group relative to the ether linkage and the ethyl ester group would be of particular interest. It is plausible that the molecule would adopt a conformation where the bulky groups are positioned to reduce steric strain.

Investigation of Intermolecular Interactions (e.g., hydrogen bonding, π–π stacking)

While direct crystallographic studies on this compound are not readily found, the molecular structure suggests the potential for several types of intermolecular interactions that would govern its crystal packing. The nitro group, with its electronegative oxygen atoms, could participate in weak hydrogen bonding with hydrogen atoms from the ethyl or methyl groups of neighboring molecules.

Furthermore, the presence of the aromatic nitrophenyl ring opens the possibility of π–π stacking interactions. rsc.org These interactions, where the electron-rich π systems of adjacent aromatic rings align, are a significant force in the packing of aromatic compounds. rsc.org The relative orientation of the rings (e.g., parallel-displaced or T-shaped) would depend on the electronic and steric influences of the substituents. In related structures, π-stacking has been observed to induce specific packing motifs, such as herringbone patterns. researchgate.netnih.gov The interplay between weak hydrogen bonds and π–π stacking would ultimately define the three-dimensional crystal lattice.

Table of Expected Crystallographic Parameters (Hypothetical)

| Parameter | Expected Value/Features |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (for a racemic mixture) or non-centrosymmetric (for a resolved enantiomer) |

| Key Torsion Angles | Defining the orientation of the nitrophenoxy group relative to the propanoate chain |

| Hydrogen Bonds | Potential for weak C-H···O interactions involving the nitro and ester groups |

| π–π Stacking | Likely to be present, influencing the packing of the aromatic rings |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization (if applicable)

Given that this compound is a chiral molecule, chiroptical spectroscopy would be the definitive method for characterizing its enantiomers.

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects in the CD spectrum would be characteristic of the absolute configuration (R or S) of the chiral center. The electronic transitions associated with the nitrophenyl chromophore would likely dominate the CD spectrum in the UV-Vis region.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curves for the two enantiomers would be mirror images. The specific rotation at a given wavelength (e.g., the sodium D-line) would be a key physical property for distinguishing and quantifying the enantiomeric purity of a sample.

Currently, there is no published data on the CD or ORD spectra of this compound. Experimental determination of these spectra would be essential for the full stereochemical assignment and for studying the chiroptical properties of this compound.

Computational Chemistry and Theoretical Investigations of Ethyl 2 2 Nitrophenoxy Propanoate

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of Ethyl 2-(2-nitrophenoxy)propanoate. These methods, which include both semi-empirical and ab initio approaches, are used to determine the distribution of electrons within the molecule and the energies of its molecular orbitals.

The electronic structure of related nitro-aromatic compounds has been a subject of interest for understanding their properties and reactivity. researchgate.net For instance, the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is a key indicator of molecular stability and reactivity.

In a study on biologically active 2-nitrothiophenes, a related class of compounds, multi-linear regression analysis showed a reasonable correlation between the experimental activity and calculated properties such as HOMO energies and total atomic charges. nih.gov For this compound, similar calculations would elucidate the influence of the nitro group and the phenoxypropanoate moiety on its electronic properties. The nitro group, being a strong electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels, influencing the molecule's reactivity and interaction with biological targets.

Table 1: Hypothetical Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Electron-donating ability |

| LUMO Energy | -2.1 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.4 eV | Chemical reactivity and stability |

| Dipole Moment | 4.2 D | Polarity and intermolecular interactions |

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations.

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the three-dimensional structure and energetics of molecules like this compound. DFT methods are known for providing a good balance between accuracy and computational cost.

A study on the reaction between 2-methoxyfuran (B1219529) and a structurally related compound, ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, utilized the wb97xd/6-311+G(d,p) level of theory with a Polarizable Continuum Model (PCM) to investigate the molecular mechanism. mdpi.comresearchgate.net This level of theory is effective for calculating the optimized geometries of reactants, transition states, and products. The study revealed that the reaction proceeds through zwitterionic intermediates, a finding that would have been difficult to ascertain through experimental means alone. mdpi.comresearchgate.net

For this compound, DFT calculations would be employed to determine its most stable conformation (optimized geometry). This involves calculating the potential energy surface of the molecule by rotating its flexible dihedral angles, such as those in the ethyl ester and the phenoxy bridge. The resulting low-energy conformations are crucial for understanding how the molecule might bind to a biological receptor. Furthermore, DFT can provide accurate calculations of thermodynamic properties like enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) for various chemical processes involving this molecule. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be performed using methods like Gauge-Including Atomic Orbital (GIAO). For the related compound, Ethyl 2-nitropropionate, experimental ¹H NMR data is available, showing characteristic peaks for the ethyl and propionate (B1217596) protons. spectrabase.comchemicalbook.com Computational predictions for this compound would help in the assignment of its more complex spectrum, particularly the aromatic protons of the nitrophenoxy group.

IR Spectroscopy: Infrared (IR) spectroscopy is sensitive to the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of these modes. For this compound, key vibrational modes would include the C=O stretch of the ester, the N-O stretches of the nitro group, and the C-O-C stretches of the ether linkage. The NIST WebBook provides a gas-phase IR spectrum for the simpler Ethyl 2-nitropropionate, which can serve as a reference for the types of vibrations expected. nist.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity. For this compound, the UV-Vis spectrum would be dominated by π-π* transitions within the nitrophenyl chromophore.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can provide a detailed picture of the conformational landscape of this compound and its behavior in a solvent.

Studies on the simpler molecule, ethyl propanoate, have used MD simulations to investigate its behavior in lipid bilayers and its solvation dynamics in ionic liquids. patsnap.compatsnap.com These simulations track the movements of every atom in the system over time, governed by a force field.

For this compound, an MD simulation would reveal the flexibility of the molecule, the accessible conformations in solution, and the timescale of transitions between them. It would also show how the molecule interacts with solvent molecules, for example, through hydrogen bonding or van der Waals forces. This information is critical for understanding its solubility, permeability across biological membranes, and how it might orient itself when approaching a binding site. patsnap.compatsnap.com

Computational Elucidation of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, including the high-energy transition states that control the reaction rate.

As previously mentioned, a detailed computational study on a related nitroalkene, ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, using DFT calculations, revised the previously postulated reaction mechanism. mdpi.comresearchgate.net The study identified six possible zwitterionic intermediates and their corresponding transition states, providing kinetic and thermodynamic parameters for each step. mdpi.com This demonstrates the power of computational methods to explore complex reaction pathways that are not easily accessible experimentally.

For this compound, similar computational studies could be used to investigate its synthesis, degradation pathways, or metabolic transformations. For example, the mechanism of its hydrolysis or its reaction with a biological nucleophile could be modeled to predict reaction rates and product distributions.

Table 2: Example of Calculated Reaction Parameters from a Related System mdpi.com

| Transformation | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |

| Reactants → Pre-reaction Complex | -8.5 | -22.3 | -1.9 |

| Pre-reaction Complex → Transition State A | 10.2 | -5.4 | 11.8 |

| Pre-reaction Complex → Zwitterionic Intermediate A | -1.3 | -1.9 | -0.7 |

Note: This data is for the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate and serves as an example of the output from such studies.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are invaluable in drug discovery and toxicology for predicting the activity of new compounds. nih.gov

For derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a library of related molecules with variations in their structure (e.g., different substituents on the phenyl ring or different ester groups). The biological activity of these compounds would then be measured experimentally.

Using statistical methods like multiple linear regression, a mathematical model is built that relates the biological activity to calculated molecular descriptors. These descriptors can include electronic properties (like HOMO/LUMO energies), steric properties (like molecular volume), and hydrophobic properties (like the partition coefficient, LogP). Studies on other aryloxypropanolamine compounds have successfully used 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build predictive models. mdpi.com

A QSAR model for this compound derivatives could be used to:

Predict the activity of unsynthesized derivatives.

Identify the key structural features that enhance or diminish activity.

Guide the design of new, more potent, or selective compounds.

The development of SAR and QSAR models is a critical step in optimizing the properties of a lead compound like this compound for potential applications. researchgate.netnih.gov

Future Research Directions and Translational Perspectives of Ethyl 2 2 Nitrophenoxy Propanoate

Exploration of Novel Catalytic Systems for Efficient Synthesis and Transformations

The synthesis of aryloxypropanoates, the chemical class to which Ethyl 2-(2-nitrophenoxy)propanoate belongs, is an area of active research. Future studies could focus on developing more efficient and sustainable catalytic systems for its production.

One promising approach is the use of phase-transfer catalysis, which has been successfully employed for the synthesis of the closely related compound, ethyl 2-(4-nitrophenoxy)acetate. Research has shown that using ultrasound irradiation in conjunction with a phase-transfer catalyst and a mild base like anhydrous potassium carbonate can lead to high yields under mild conditions. ijche.com Investigating similar methodologies for this compound could lead to more energy-efficient and environmentally friendly production processes.

Furthermore, the development of novel catalysts, such as those based on bimetallic systems or supported on advanced materials like mesoporous silica, could enhance selectivity and yield. patsnap.com For instance, researchers at the National University of Singapore have developed a new class of catalysts with two metal cores of copper ions that have shown high efficiency in common chemical reactions. nus.edu.sg Exploring the applicability of such advanced catalysts for the synthesis of this compound could be a significant area of research.

Table 1: Comparison of Catalytic Systems for Aryloxyalkanoate Synthesis

| Catalyst System | Advantages | Potential for this compound Synthesis |

| Phase-Transfer Catalysis with Sonication | Mild reaction conditions, high yields, use of mild bases. ijche.com | High potential for efficient and environmentally friendly synthesis. |

| Bimetallic Catalysts (e.g., Copper/Zinc Oxides) | High activity and yields in esterification reactions. patsnap.com | Could improve conversion rates in the synthesis process. |

| Palladium-based Catalysts on Mesoporous Silica | High selectivity and stability, suitable for continuous flow reactors. patsnap.com | Potential for scalable and continuous production. |

| Dual Metal-Core Catalysts (e.g., Copper Ions) | Efficient and selective reactions, lower carbon footprint. nus.edu.sg | Could offer a more sustainable and efficient synthesis route. |

Investigation into the Bioactivity of this compound and its Derivatives in Chemical Biology

The structural motif of an aryloxyphenoxypropionate is present in a class of commercial herbicides. This suggests that this compound and its derivatives could possess interesting bioactive properties. Future research should be directed towards a systematic investigation of its biological activity.

This could involve screening for herbicidal activity, which is a known property of many aryloxyphenoxypropionates. Additionally, its potential as a precursor for other biologically active molecules should be explored. For example, the nitro group can be reduced to an amine, and the ester can be hydrolyzed or transesterified, opening up a wide range of possible derivatives. These derivatives could be tested for a variety of biological activities, including as potential pharmaceutical intermediates. For instance, derivatives of related compounds have been investigated as selective PPAR modulators for enhancing insulin (B600854) sensitivity. patsnap.com

The use of this compound as a biochemical reagent in life science research is another avenue worth exploring. medchemexpress.com Its structure could be modified to create probes for studying biological processes or as building blocks in the synthesis of more complex bioactive molecules.

Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. patsnap.com The integration of this compound synthesis into these platforms presents a significant future research direction.

Flow chemistry offers several advantages for the synthesis of this compound, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle potentially energetic nitrated compounds. patsnap.com Developing a continuous flow process for its production could lead to higher yields, improved purity, and a smaller manufacturing footprint. patsnap.com

Automated synthesis platforms, which combine robotics and computational tools, could be employed to rapidly screen different reaction conditions and catalysts for the synthesis of this compound and its derivatives. researchgate.netchemspeed.comspringernature.com This high-throughput approach would accelerate the discovery of optimal synthesis routes and facilitate the creation of libraries of derivatives for biological screening.

Environmental Impact and Sustainability Assessments of this compound Production and Use

A comprehensive assessment of the environmental impact and sustainability of this compound is crucial for its potential large-scale production and application. This involves evaluating its entire life cycle, from raw material sourcing to its ultimate fate in the environment.

Research should focus on developing greener synthesis routes that minimize waste and energy consumption. patsnap.com This could involve the use of renewable feedstocks and environmentally benign catalysts. The biodegradability and potential toxicity of this compound and its degradation products need to be thoroughly investigated to understand its environmental persistence and ecological impact. While the related compound ethyl propanoate is known to be biodegradable, the presence of the nitrophenoxy group could significantly alter these properties. patsnap.com

Life Cycle Assessment (LCA) studies would provide a holistic view of the environmental footprint of its production and use, guiding the development of more sustainable practices. patsnap.com

Potential for Derivatization to Advanced Materials and Smart Chemical Systems

The functional groups present in this compound, namely the nitro group, the ester, and the aromatic ether linkage, offer multiple handles for derivatization into advanced materials and smart chemical systems.

The nitro group can be reduced to an amine, which can then be used as a monomer for the synthesis of novel polymers, such as polyamides or polyimides, with potentially unique thermal and mechanical properties. The aromatic rings and the ether linkage can also be functionalized to tune the properties of the resulting materials.

Furthermore, the molecule could serve as a building block for the creation of "smart" materials that respond to external stimuli. For example, the nitroaromatic moiety could be incorporated into systems that change their optical or electronic properties in response to light or chemical analytes. The development of such materials could have applications in sensing, electronics, and photonics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(2-nitrophenoxy)propanoate, and how do reaction conditions affect yield?

- Methodology : Two primary approaches are documented:

- Acid-catalyzed esterification : Reacting 2-(2-nitrophenoxy)propanoic acid with ethanol in the presence of H₂SO₄ or HCl under reflux (yield >95%) .

- Cross-coupling reactions : Utilizing palladium catalysts (e.g., PdCl₂(dppf)CH₂Cl₂) with aryl halides and boronic esters in polar solvents like DMF, achieving yields ~97% .

- Critical parameters : Catalyst selection, solvent polarity, and temperature control significantly impact yield. Reflux conditions ensure complete conversion in esterification, while inert atmospheres prevent side reactions in coupling methods.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : H and C NMR to confirm ester linkage and nitro-group positioning (refer to PubChem data for benchmark shifts) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1740 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (223.22 g/mol) .

- Purity Analysis : HPLC with UV detection (98% purity threshold) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Hazard Mitigation : Use PPE (gloves, goggles), avoid inhalation of vapors (P261 precaution), and ensure proper ventilation .

- Stability : Store in cool, dry conditions; incompatible with strong oxidizers or bases .

Advanced Research Questions

Q. How can conflicting data on reaction mechanisms for this compound synthesis be resolved?

- Mechanistic Studies : Compare acid-catalyzed esterification (protonation of carbonyl) vs. palladium-mediated coupling (oxidative addition/reductive elimination). Use isotopic labeling (e.g., O in ethanol) to trace reaction pathways .

- Kinetic Analysis : Monitor intermediate formation via in-situ FTIR or LC-MS to identify rate-limiting steps .

Q. What role does molecular conformation play in the reactivity of this compound, as determined by crystallography?

- Structural Insights : X-ray diffraction reveals planar geometry due to π-conjugation between nitro and carbonyl groups, stabilizing transition states in nucleophilic substitutions .

- DFT Calculations : B3LYP/6-311G++ models confirm the E-configuration as the lowest-energy conformation, influencing regioselectivity in derivatization .

Q. How do solvent polarity and catalyst selection influence stereochemical outcomes in derivatives of this compound?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in asymmetric catalysis, enhancing enantiomeric excess (e.g., >90% for R/S isomers) .

- Catalyst Design : Chiral ligands (e.g., BINAP) with palladium improve stereocontrol in cross-coupling reactions .

Applications and Data Analysis

Q. What are the emerging applications of this compound in medicinal chemistry and material science?

- Medicinal Chemistry : Derivatives exhibit anti-inflammatory and antimicrobial activity; nitro-group reduction yields amine intermediates for drug candidates .

- Material Science : Incorporation into polymers enhances thermal stability (Tₐ > 200°C) due to rigid nitro-aromatic moieties .

Q. How can researchers address discrepancies in reported physicochemical properties of this compound across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.